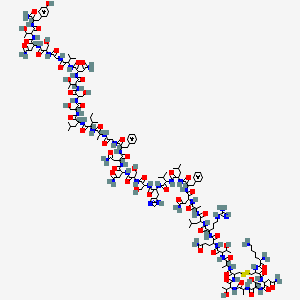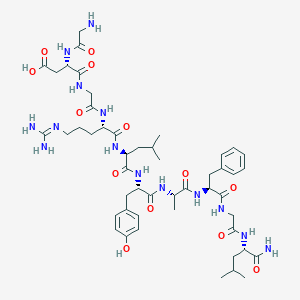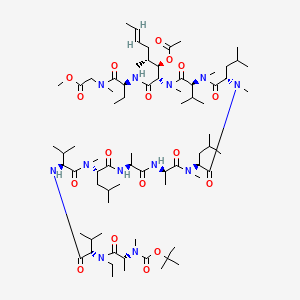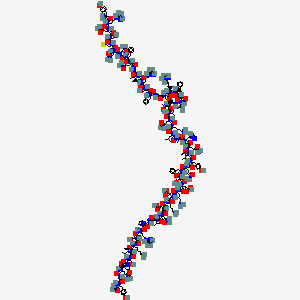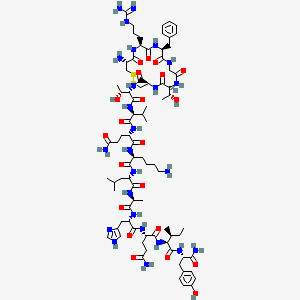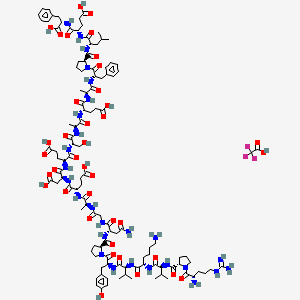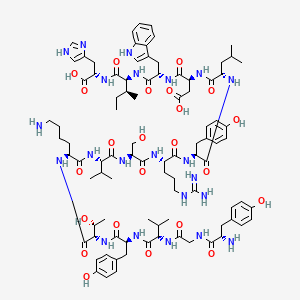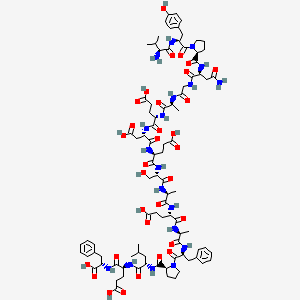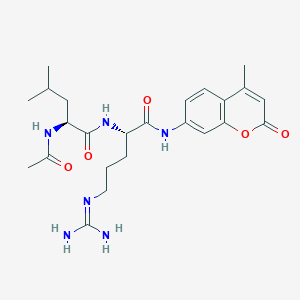
374796-72-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with CAS number “374796-72-2” is also known as (Asn²³)-Amyloid β-Protein (1-40) . It has a molecular formula of C₁₉₄H₂₉₆N₅₄O₅₇S and a molecular weight of 4328.82 . The sequence of this compound is Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asn-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val .
Synthesis Analysis
The synthesis of this compound involves a mutation in the beta-amyloid precursor gene, which causes autosomal dominant Alzheimer’s Disease in a number of kindreds . The Iowa mutation, where Asp 23 is replaced with Asn, is associated with severe cerebral amyloid beta-protein angiopathy (CAA) .
Molecular Structure Analysis
The Iowa (D23N) mutant of Aβ 40 assembles more rapidly in solution to form fibrils than the wild type Aβ sequence . These fibrils show a different structure, which could be responsible for their increased toxicity .
Chemical Reactions Analysis
The mutated beta-amyloid peptide aggregates more rapidly and forms toxic fibrils . This suggests that the chemical reactions involved in the formation of these fibrils are faster for the mutated peptide compared to the wild type.
Physical And Chemical Properties Analysis
The compound is soluble in DMSO . It has a molecular weight of 4328.88 and a molecular formula of C194H296N54O57S .
properties
CAS RN |
374796-72-2 |
|---|---|
Product Name |
374796-72-2 |
Molecular Weight |
4328.88 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



